- Mild and chemoselective cleavage of p-nitrobenzyl esters and p-nitrobenzyloxycarbonylamines with zinc dust, Heterocycles, 1993, 36(8), 1729-34
Cas no 91-00-9 (diphenylmethanamine)
diphenylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- Diphenylmethanamine
- Benzhydrylamine
- Phenylbenzenemethanamine
- alpha-phenyl-benzenemethanamin
- alpha-phenylbenzenemethanamine
- alpha-Phenylbenzylamine
- Benzenemethanamine, alpha-phenyl-
- Methanamine, 1,1-diphenyl-
- Methylamine, 1,1-diphenyl-
- 1,1-DIPHENYLMETHYLAMINE
- Aminodiphenylmethane
- Benzenemethanamine,a-phenyl-
- C,C-Diphenyl-methylamine
- α-Aminodiphenylmethane
- (Diphenylmethyl)amine
- 1,1-diphenylmethanamine
- benzhydryl amine
- alpha-Aminodiphenylmethane
- Benzenemethanamine, .alpha.-phenyl-
- .alpha.-Phenylbenzylamine
- 4BO6ISS9DX
- .alpha.-Aminodiphenylmethane
- MGHPNCMVUAKAIE-UHFFFAOYSA-N
- PB10011
- CS-D1366
- Methylamine,1-diphenyl-
- C,C-diphenylmethylamine
- NSC-49127
- Benzhydrylamine, purum, >=97.0% (GC)
- aminodiphenyl methane
- HMS1785L01
- aminodiphenyl-methane
- Benzhydrylamine, 97%
- SCHEMBL7841
- AS-12859
- FT-0622663
- benzhydrylamin-
- B0124
- BP-11378
- BCP18638
- NSC49127
- Methanamine,1-diphenyl-
- A25935
- Q-200624
- F0850-6748
- STK801347
- Methylamine, 1,1-diphenyl- (6CI,7CI,8CI)
- BENZHYDRYLAMINE [MI]
- 91-00-9
- EINECS 202-032-2
- BBL009929
- Amikacin sulfate, Antibiotic for Culture Media Use Only
- alpha-phenyl-benzenemethanamin;alpha-phenylbenzenemethanamine
- InChI=1/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H
- SCHEMBL1573580
- LS-30514
- UNII-4BO6ISS9DX
- AKOS000120236
- CHEMBL467503
- Ph2CHNH2
- NSC 49127
- diphenyl-methanamine
- DTXSID00238346
- Oprea1_187555
- diphenylmethyamine
- Q27259384
- MFCD00008059
- benzhydryl-amine
- EN300-15665
- AMY10403
- Q-103472
- 1,1-diphenyl methylamine
- Methylamine, 1,1-diphenyl- (6CI, 7CI, 8CI)
- α-Phenylbenzenemethanamine (ACI)
- 1-Amino-1-(phenylmethyl)benzene
- Diphenylmethamine
- α-Phenylbenzylamine
- 0XM
- DB-032196
- NS00039384
- benzhydrylamin
- BENZHYDRYLAMINE (AMINODIPHENYLMETHANE)
- BDBM626027
- diphenylmethanamine
-
- MDL: MFCD00008059
- Inchi: 1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
- InChI Key: MGHPNCMVUAKAIE-UHFFFAOYSA-N
- SMILES: NC(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 776434
Computed Properties
- Exact Mass: 183.10500
- Monoisotopic Mass: 183.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Colorless hexagonal flake or liquid
- Density: 1.063 g/mL at 25 °C(lit.)
- Melting Point: 12 °C (lit.)
- Boiling Point: 304°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.595(lit.)
- Water Partition Coefficient: Miscible with chloroform, dimethylsulfoxide and methanol. Slightly miscible with water.
- PSA: 26.02000
- LogP: 3.43500
- Merck: 1076
- Sensitiveness: Air Sensitive
- Solubility: Slightly soluble in water
diphenylmethanamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:9-23
- RTECS:DA4407300
-
Hazardous Material Identification:
- HazardClass:8
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- PackingGroup:III
diphenylmethanamine Customs Data
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
diphenylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0421699435- 100ml(玻瓶) |
diphenylmethanamine |
91-00-9 | 98% | 100ml |
¥ 498.0 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0421699635- 100ml(玻瓶) |
diphenylmethanamine |
91-00-9 | 96% | 100ml |
¥ 423.5 | 2021-05-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WQ767-5g |
diphenylmethanamine |
91-00-9 | 98% | 5g |
¥41.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WQ767-25g |
diphenylmethanamine |
91-00-9 | 98% | 25g |
¥83.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WQ767-100g |
diphenylmethanamine |
91-00-9 | 98% | 100g |
¥270.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802682-2.5L |
Benzhydrylamine |
91-00-9 | 97% | 2.5L |
¥3,168.00 | 2022-09-02 | |
| Fluorochem | 021524-1g |
Benzhydrylamine |
91-00-9 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021524-25g |
Benzhydrylamine |
91-00-9 | 97% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 021524-100g |
Benzhydrylamine |
91-00-9 | 97% | 100g |
£31.00 | 2022-03-01 | |
| Fluorochem | 021524-500g |
Benzhydrylamine |
91-00-9 | 97% | 500g |
£135.00 | 2022-03-01 |
diphenylmethanamine Production Method
Production Method 1
Production Method 2
- Synthesis of secondary and tertiary carbinamines from N-(trimethylsilyl)imines and organolithium reagents, Synthesis, 1982, (6), 461-2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Amberlyst A 21 ; 30 min
- Rapid deprotection of N-Boc amines by TFA combined with free base generation using basic ion-exchange resins, Molecular Diversity, 2005, 9(4), 291-293
Production Method 6
Production Method 7
- Preparation and application of odorless 1,3-propanedithiol reagents, Chemical & Pharmaceutical Bulletin, 2006, 54(1), 141-146
Production Method 8
- Convenient cleavage of water-insoluble allylic substrates in the presence of per(2,6-di-O-methyl)-β-cyclodextrin, Synlett, 2000, (5), 722-724
Production Method 9
1.2 Reagents: Sodium cyanoborohydride ; 75 - 80 °C; 50 min, 75 - 80 °C
- The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878
Production Method 10
- Lewis acid-catalyzed nucleophilic substitutions of benzylic alcohols with sulfamides, European Journal of Organic Chemistry, 2021, 2021(2), 295-301
Production Method 11
1.2 Reagents: Citric acid Solvents: Water ; 30 - 60 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, rt
- Deprotection of a primary Boc group under basic conditions, Tetrahedron Letters, 2004, 45(5), 905-906
Production Method 12
Production Method 13
1.2 Reagents: 2-Mercaptobenzoic acid Solvents: Tetrahydrofuran
- Selective deprotection of allyl amines using palladium, Tetrahedron Letters, 1995, 36(8), 1267-70
Production Method 14
Production Method 15
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452
Production Method 16
Production Method 17
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 2 h, rt
- Experimental and computational studies of borohydride catalyzed hydrosilylation of a variety of C:O and C:N functionalities including esters, amides and heteroarenes, New Journal of Chemistry, 2014, 38(4), 1694-1700
Production Method 18
diphenylmethanamine Raw materials
- Benzophenone oxime
- Benzene,1,1'-(azidomethylene)bis-
- Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester
- 2-Propenoic acid, 3-(4-chlorophenyl)-, (4-nitrophenyl)methyl ester
- Sulfamide, N,N'-bis(diphenylmethyl)-
- Diphenylmethanimine
- Carbamic acid, (diphenylmethyl)-, 2-propenyl ester
- Benzenemethanamine, α-phenyl-N-2-propen-1-yl-
- Silanamine, N-(diphenylmethylene)-1,1,1-trimethyl-
diphenylmethanamine Preparation Products
diphenylmethanamine Suppliers
diphenylmethanamine Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on diphenylmethanamine
Introduction to Diphenylmethanamine (CAS No. 91-00-9)
Diphenylmethanamine, chemically known as Benzylamine, is an organic compound with the molecular formula C₆H₅CH₂NH₂. This compound, identified by its CAS number 91-00-9, holds significant importance in the field of organic chemistry and pharmaceutical research due to its versatile structural and functional properties. As a primary amine derivative of benzyl alcohol, it serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, agrochemicals, and specialty chemicals.
The chemical structure of Diphenylmethanamine (CAS No. 91-00-9) features a benzyl group (-CH₂NH₂) attached to a phenyl ring. This unique configuration imparts both lipophilicity and basicity, making it a valuable building block in medicinal chemistry. The benzyl group enhances solubility in organic solvents, while the amino group allows for further functionalization via nucleophilic substitution, alkylation, or condensation reactions.
In recent years, the applications of Diphenylmethanamine (CAS No. 91-00-9) have expanded significantly, particularly in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity for biological targets. For instance, derivatives of benzylamine have been explored as potential inhibitors of enzymes involved in metabolic pathways associated with neurological disorders and cancer.
One notable area of research involves the use of Diphenylmethanamine (CAS No. 91-00-9) in the synthesis of small-molecule chelators for metal-based therapeutics. The benzyl group’s ability to coordinate with transition metals has been exploited to develop compounds that can selectively target and deliver metal ions into pathological sites. These chelators are particularly relevant in radiopharmaceuticals, where they enhance the efficacy and reduce side effects of radioisotope-based treatments.
The pharmaceutical industry has also harnessed the reactivity of Diphenylmethanamine (CAS No. 91-00-9) to create prodrugs—compounds that are inactive until metabolically converted into their active forms within the body. By incorporating benzylamine moieties into drug molecules, researchers can improve bioavailability and targeted delivery systems. This approach has been particularly effective in addressing issues such as poor oral absorption or rapid metabolic degradation.
Advances in computational chemistry have further accelerated the utilization of Diphenylmethanamine (CAS No. 91-00-9) in drug discovery pipelines. Molecular modeling studies have identified novel derivatives with optimized pharmacokinetic profiles and reduced toxicity profiles. These studies often involve virtual screening techniques that predict binding interactions between benzylamine-based compounds and biological targets, streamlining the process of lead optimization.
Moreover, the agrochemical sector has recognized the potential of Diphenylmethanamine (CAS No. 91-00-9) as a precursor in synthesizing herbicides and fungicides. Its structural motifs contribute to the development of compounds that exhibit potent activity against plant pathogens while maintaining environmental safety standards. Such innovations are critical in sustaining agricultural productivity amid growing challenges posed by climate change and pest resistance.
The industrial production of Diphenylmethanamine (CAS No. 91-00-9) typically involves catalytic hydrogenation or reductive amination processes starting from benzaldehyde derivatives. These synthetic routes are optimized for high yield and purity, ensuring that pharmaceutical-grade material meets stringent regulatory requirements. Continuous improvements in catalytic systems have enabled greener manufacturing processes with reduced waste generation.
In conclusion, Diphenylmethanamine (CAS No. 91-00-9) remains a cornerstone compound in modern chemical synthesis and drug development. Its broad applicability across multiple industries underscores its versatility as both an intermediate and a functional building block. As research continues to uncover new therapeutic applications and sustainable production methods, this compound will undoubtedly play an increasingly pivotal role in advancing scientific innovation.
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